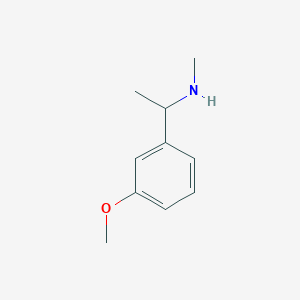

1-(3-Methoxyphenyl)-N-methylethanamine

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

1-(3-methoxyphenyl)-N-methylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-8(11-2)9-5-4-6-10(7-9)12-3/h4-8,11H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZEPBVRIPQSJDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)OC)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10564865 | |

| Record name | 1-(3-Methoxyphenyl)-N-methylethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10564865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

438245-97-7 | |

| Record name | 1-(3-Methoxyphenyl)-N-methylethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10564865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-(3-Methoxyphenyl)-N-methylethanamine physical and chemical properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and potential biological properties of 1-(3-Methoxyphenyl)-N-methylethanamine. As a substituted phenethylamine, this compound holds interest for researchers in medicinal chemistry and pharmacology. This document consolidates available data on its identity, and while experimental data for some properties are limited, this guide furnishes information on related compounds to offer valuable insights. It further outlines a probable synthetic pathway and discusses potential toxicological and pharmacological considerations based on structurally similar molecules.

Chemical Identity and Physical Properties

This compound is a substituted phenethylamine with the systematic IUPAC name This compound . It is also known by other names such as N-methyl-alpha-methyl-3-methoxyphenethylamine. The compound is characterized by a methoxy group at the meta-position of the phenyl ring and a methyl group on the amine of the ethylamine side chain.

Table 1: Chemical Identifiers and Physical Properties

| Property | Value | Source |

| CAS Number | 438245-97-7 | [1] |

| Molecular Formula | C₁₀H₁₅NO | [1] |

| Molecular Weight | 165.23 g/mol | [1] |

| Appearance | Solid | [1] |

| Melting Point | Not reported | |

| Boiling Point | Not reported | |

| Solubility | Not reported |

Synthesis and Characterization

A plausible and efficient method for the synthesis of this compound is through the reductive amination of 3-methoxyacetophenone with methylamine. This two-step, one-pot reaction is a common and versatile method for the formation of amines.

Workflow 1: Proposed Synthesis via Reductive Amination

Caption: Proposed synthesis of this compound.

Experimental Protocol: Reductive Amination

Reaction: 3-methoxyacetophenone + methylamine → this compound

Materials:

-

3-methoxyacetophenone

-

Methylamine (solution in a suitable solvent, e.g., methanol or THF)

-

Reducing agent (e.g., sodium borohydride or sodium cyanoborohydride)

-

Anhydrous solvent (e.g., methanol, ethanol, or dichloromethane)

-

Acid catalyst (optional, e.g., acetic acid)

-

Apparatus for inert atmosphere reaction (e.g., nitrogen or argon)

Procedure:

-

Imine Formation: In a round-bottom flask under an inert atmosphere, dissolve 3-methoxyacetophenone in the chosen anhydrous solvent. Add a stoichiometric equivalent or a slight excess of methylamine solution. If desired, a catalytic amount of acid can be added to facilitate imine formation. The reaction is typically stirred at room temperature for several hours to allow for the formation of the imine intermediate. Progress can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Reduction: Once imine formation is complete, the reducing agent is added portion-wise to the reaction mixture at a controlled temperature (often 0 °C to room temperature). The choice of reducing agent is critical; sodium cyanoborohydride (NaBH₃CN) is often preferred as it is less reactive towards the starting ketone. The reaction is stirred until the reduction of the imine is complete, as monitored by an appropriate analytical technique.

-

Work-up and Purification: The reaction is quenched by the slow addition of water or a dilute acid. The product is then extracted into an organic solvent. The combined organic layers are washed, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure. The crude product can then be purified by a suitable method, such as column chromatography or distillation.

Spectroscopic Characterization (Predicted)

While experimental spectra for this compound are not available, a prediction of the key spectroscopic features can be made based on its structure and data from analogous compounds.

¹H NMR Spectroscopy (Predicted):

-

Aromatic Protons: Signals in the aromatic region (δ 6.5-7.5 ppm) corresponding to the four protons on the substituted phenyl ring.

-

Methine Proton (-CH(CH₃)-): A quartet or multiplet, coupled to the adjacent methyl and amine protons.

-

N-Methyl Protons (-NH(CH₃)): A singlet or doublet (if coupled to the N-H proton).

-

Alpha-Methyl Protons (-CH(CH₃)-): A doublet, coupled to the methine proton.

-

Methoxy Protons (-OCH₃): A sharp singlet around δ 3.8 ppm.

-

Amine Proton (-NH-): A broad singlet, the chemical shift of which can be concentration and solvent dependent.

¹³C NMR Spectroscopy (Predicted):

-

Aromatic Carbons: Several signals in the aromatic region (δ 110-160 ppm), with the carbon attached to the methoxy group appearing at a lower field.

-

Methine Carbon (-CH(CH₃)-): A signal in the aliphatic region.

-

N-Methyl Carbon (-NH(CH₃)): A signal in the aliphatic region.

-

Alpha-Methyl Carbon (-CH(CH₃)-): A signal in the aliphatic region.

-

Methoxy Carbon (-OCH₃): A signal around δ 55 ppm.

Mass Spectrometry (Predicted Fragmentation):

The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 165. Key fragmentation patterns for phenethylamines typically involve cleavage of the bond beta to the aromatic ring, leading to the formation of a tropylium-like ion or a benzylic cation. For this compound, a prominent fragment would be expected from the loss of the methylamine group.

Potential Pharmacological and Toxicological Profile

Direct pharmacological and toxicological data for this compound are not currently available. However, its structural similarity to other methoxy- and N-methyl-substituted phenethylamines allows for informed predictions of its potential biological activity.

Pharmacological Considerations

Many substituted phenethylamines are known to interact with the central nervous system. Specifically, methoxy-substituted amphetamines and related compounds have been shown to have psychoactive effects, often mediated through interactions with serotonin, dopamine, and norepinephrine systems.

-

Serotonergic Activity: The presence of a methoxy group on the phenyl ring, as seen in compounds like para-methoxyamphetamine (PMA), can confer significant serotonergic activity.[2] It is plausible that this compound could act as a serotonin receptor agonist or a serotonin releasing agent.

-

Dopaminergic and Noradrenergic Activity: The amphetamine-like backbone suggests potential for interaction with dopamine and norepinephrine transporters, which could lead to stimulant effects.

-

N-Methylation: N-methylation of phenethylamines can modulate their pharmacological profile, often affecting their potency and selectivity for different monoamine transporters and receptors.

Toxicological Profile

The toxicological profile of this compound is uncharacterized. However, safety data for the closely related compound, 1-(3-methoxyphenyl)ethanamine, indicates several hazards.[3]

Table 2: GHS Hazard Statements for 1-(3-Methoxyphenyl)ethanamine

| Hazard Statement | Description |

| H302 | Harmful if swallowed |

| H314 | Causes severe skin burns and eye damage |

| H317 | May cause an allergic skin reaction |

| H318 | Causes serious eye damage |

| H332 | Harmful if inhaled |

| H412 | Harmful to aquatic life with long lasting effects |

Given these warnings for a closely related analog, this compound should be handled with appropriate caution, utilizing personal protective equipment and working in a well-ventilated area. The N-methylation may alter the toxicological profile, and further studies are required to ascertain its specific hazards.

Conclusion

This compound is a substituted phenethylamine with potential for biological activity. This guide has consolidated the available information on its chemical and physical properties, proposed a viable synthetic route, and offered insights into its potential pharmacological and toxicological profile based on related compounds. The lack of comprehensive experimental data highlights the need for further research to fully characterize this compound and understand its properties and potential applications. Researchers and drug development professionals should proceed with caution, adhering to appropriate safety protocols when handling this and structurally related compounds.

References

Sources

An In-depth Technical Guide to 1-(3-Methoxyphenyl)-N-methylethanamine (CAS 438245-97-7)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document provides a comprehensive technical overview of 1-(3-Methoxyphenyl)-N-methylethanamine, a substituted phenethylamine. Due to the limited availability of published research specifically on this molecule, this guide synthesizes information from established chemical principles and data on structurally analogous compounds. The primary focus is on its chemical identity, a proposed synthetic route via reductive amination, expected analytical characterization, and a probable pharmacological profile based on its structural relationship to known monoamine releasing agents. This guide is intended to serve as a foundational resource for researchers and drug development professionals interested in this and related compounds.

Chemical Identity and Properties

This compound is a secondary amine belonging to the phenethylamine class. The presence of a methoxy group at the meta position of the phenyl ring and N-methylation are key structural features that are anticipated to influence its physicochemical and pharmacological properties.

| Property | Value | Source |

| CAS Number | 438245-97-7 | |

| Molecular Formula | C₁₀H₁₅NO | |

| Molecular Weight | 165.23 g/mol | |

| IUPAC Name | This compound | N/A |

| Appearance | Predicted to be a solid at room temperature |

Proposed Synthesis Pathway: Reductive Amination

A highly plausible and efficient method for the synthesis of this compound is the reductive amination of 3'-methoxyacetophenone with methylamine.[1] This two-step, one-pot reaction involves the formation of an intermediate imine, which is then reduced to the final secondary amine.[2]

Caption: Proposed synthesis of this compound via reductive amination.

Rationale for Experimental Choices

Reductive amination is a widely used and robust method for the synthesis of amines due to its high efficiency and the commercial availability of starting materials.[3] The choice of reducing agent is critical for the success of the reaction.

-

Sodium borohydride (NaBH₄): A common and cost-effective reducing agent. The reaction is typically carried out in a protic solvent like methanol or ethanol. The imine formation and reduction can often be performed in a stepwise manner in the same pot.[4]

-

Sodium cyanoborohydride (NaBH₃CN): A milder reducing agent that is selective for the reduction of imines in the presence of ketones.[2] This allows for the entire reaction to be carried out in a single step, as the reducing agent will not significantly reduce the starting ketone.

Step-by-Step Experimental Protocol (Proposed)

This protocol is a theoretical procedure based on standard reductive amination methods.[1][4]

-

Imine Formation:

-

To a solution of 3'-methoxyacetophenone (1 equivalent) in methanol, add a solution of methylamine (1.5-2.0 equivalents, typically as a solution in a solvent like THF or water).

-

If desired, an acid catalyst such as acetic acid can be added to facilitate imine formation.

-

Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.

-

-

Reduction:

-

Cool the reaction mixture in an ice bath.

-

Slowly add sodium borohydride (1.5-2.0 equivalents) portion-wise, maintaining the temperature below 20°C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-24 hours.

-

-

Work-up and Purification:

-

Quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure.

-

Analytical Characterization

The identity and purity of the synthesized this compound would be confirmed using standard analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group protons, the N-methyl and C-methyl protons, and the methine proton. The splitting patterns and integration of these signals would confirm the structure.

-

¹³C NMR: The carbon NMR spectrum would show the expected number of signals corresponding to the unique carbon atoms in the molecule.[5]

| Predicted ¹H NMR Chemical Shifts (in CDCl₃) | Predicted ¹³C NMR Chemical Shifts (in CDCl₃) |

| ~ 7.2 ppm (t, 1H, Ar-H) | ~ 160 ppm (Ar-C-O) |

| ~ 6.8 ppm (m, 3H, Ar-H) | ~ 145 ppm (Ar-C) |

| ~ 5.0-5.5 ppm (q, 1H, CH) | ~ 130 ppm (Ar-CH) |

| ~ 3.8 ppm (s, 3H, OCH₃) | ~ 120-110 ppm (Ar-CH) |

| ~ 2.4 ppm (s, 3H, NCH₃) | ~ 55 ppm (OCH₃) |

| ~ 1.4 ppm (d, 3H, CCH₃) | ~ 50-55 ppm (CH) |

| ~ 1.5-2.0 ppm (br s, 1H, NH) | ~ 30-35 ppm (NCH₃) |

| ~ 20-25 ppm (CCH₃) |

Note: These are predicted values and may vary in an actual spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile compounds.[6] For analysis, the compound would likely be derivatized, for example, by acylation, to improve its chromatographic properties.[7]

Caption: A typical workflow for GC-MS analysis.

The electron ionization mass spectrum is predicted to show a molecular ion peak (M⁺) at m/z 165, although it may be of low intensity. The major fragmentation pattern would likely involve cleavage alpha to the nitrogen atom, resulting in a prominent iminium ion at m/z 58.

Inferred Pharmacological Profile

While no specific pharmacological data for this compound has been found in the public domain, its structural similarity to other substituted phenethylamines allows for an informed inference of its likely mechanism of action.

Monoamine Releasing Agent Hypothesis

The core phenethylamine structure is the backbone for many compounds that act as monoamine releasing agents.[8] The N-methyl group and the methoxy substitution on the phenyl ring are common features in this class of compounds.[9]

-

Structural Analogy to 3-Methoxyamphetamine (3-MA): 3-MA is known to be a monoamine releasing agent, affecting norepinephrine and dopamine.[8] It is plausible that this compound shares a similar mechanism of action, potentially interacting with monoamine transporters (DAT, NET, and SERT) to induce the release of these neurotransmitters from presynaptic terminals.

-

Potential for Psychoactive Effects: As a monoamine releasing agent, the compound could exhibit stimulant and/or entactogenic effects. However, without experimental data, the specific profile and potency remain unknown.

Caption: Hypothesized mechanism of action as a monoamine releasing agent.

Toxicological Considerations

The toxicological profile of this compound has not been established. However, based on the known toxicology of related phenethylamines, potential concerns would include:

-

Cardiovascular effects: Increased heart rate and blood pressure due to sympathomimetic activity.[10]

-

Neurotoxicity: Some substituted amphetamines are known to be neurotoxic, particularly to serotonergic and dopaminergic neurons. The potential for neurotoxicity with this compound is unknown.

-

Hyperthermia: A dangerous increase in body temperature is a known risk with some monoamine releasing agents.

Further research is required to determine the specific toxicological profile of this compound.

Conclusion

This compound is a substituted phenethylamine for which there is a paucity of specific scientific literature. This guide has outlined a plausible synthetic route via reductive amination, proposed methods for its analytical characterization, and inferred a likely pharmacological profile as a monoamine releasing agent based on its structural similarity to known psychoactive compounds. The information presented here is intended to be a starting point for researchers, and it is emphasized that the proposed synthesis and predicted properties require experimental validation. Further investigation is necessary to fully elucidate the chemical, pharmacological, and toxicological characteristics of this compound.

References

-

Chemistry LibreTexts. (2020). 21.6: Synthesis of Amines by Reductive Amination. [Link]

-

ResearchGate. Reductive Amination: A Remarkable Experiment for the Organic Laboratory. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 118500, m-Methoxy-N-methylphenethylamine. [Link]

-

Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

- Poklis, J. L., et al. (2014). 2-(4-Iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine (25I-NBOMe): clinical case with unique confirmatory testing. Journal of analytical toxicology, 38(1), 49–54.

- Kikura-Hanajiri, R., et al. (2008). Analysis of Phenethylamines and Tryptamines in Designer Drugs Using Gas Chromatography-mass Spectrometry. Journal of Health Science, 54(4), 453-460.

-

National Center for Biotechnology Information. MeSH Browser: p-Methoxy-N-methylphenethylamine. [Link]

- Google Patents. US5840981A - Process for producing N-methyl-2(3,4 dimethoxyphenyl)-ethylamine.

-

Wikipedia. 3-Methoxyamphetamine. [Link]

-

Master Organic Chemistry. Reductive Amination, and How It Works. [Link]

-

Grokipedia. 3-Methoxymethamphetamine. [Link]

- Zhang, R., et al. (2017). Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides.

-

CROMlab. Extraction of Commonly Abused Substituted Phenethylamines from Urine and Subsequent Analysis by GC-MS. [Link]

- Lin, H. R., et al. (2019). Simultaneous LC-MS/MS screening for multiple phenethylamine-type conventional drugs and new psychoactive substances in urine. Journal of food and drug analysis, 27(1), 233–246.

- Gee, P., et al. (2017). The Supplement Adulterant β-Methylphenethylamine Increases Blood Pressure by Acting at Peripheral Norepinephrine Transporters. Journal of medicinal chemistry, 60(22), 9319–9324.

- Wagmann, L., et al. (2019). Interactions of phenethylamine-derived psychoactive substances of the 2C-series with human monoamine oxidases. Toxicology letters, 301, 159–166.

- Dal Cason, T. A. (1998). GC-MS Analysis of Ring and Side Chain Regioisomers of Ethoxyphenethylamines. Journal of forensic sciences, 43(6), 1195–1207.

- Ho, B. T., et al. (1969). Analogs of .alpha.-methylphenethylamine (amphetamine). I. Synthesis and pharmacological activity of some methoxy and/or methyl analogs. Journal of medicinal chemistry, 12(3), 503–505.

- Google Patents. EP3702347A1 - Processes for the preparation of (s)-1-(3-ethoxy-4- methoxyphenyl)-2-methanesulfonylethylamine.

-

Journal of IMAB. AN OPTIMIZED GC-MS METHOD FOR AMPHETAMINES IDENTIFICATION. [Link]

- Penchev, P. N., et al. (2021). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules (Basel, Switzerland), 26(11), 3239.

-

ResearchGate. Synthesis of (E)-1-(4-methoxyphenyl)-N-((E)-3-(4 nitrophenyl)allylidene)methanamine (1). [Link]

-

Doc Brown's Chemistry. 13C nmr spectrum of N-methylethanamine (ethylmethylamine). [Link]

- Google Patents. WO2015159170A2 - Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers.

-

Wiley-VCH. Supporting Information. [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. researchgate.net [researchgate.net]

- 4. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]

- 5. 13C nmr spectrum of N-methylethanamine (ethylmethylamine) C3H9N CH3NHCH2CH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of N-methylethylamine C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. cromlab-instruments.es [cromlab-instruments.es]

- 7. journal-imab-bg.org [journal-imab-bg.org]

- 8. 3-Methoxyamphetamine - Wikipedia [en.wikipedia.org]

- 9. grokipedia.com [grokipedia.com]

- 10. The Supplement Adulterant β-Methylphenethylamine Increases Blood Pressure by Acting at Peripheral Norepinephrine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-(3-Methoxyphenyl)-N-methylethanamine: Molecular Structure, Properties, Synthesis, and Spectroscopic Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3-Methoxyphenyl)-N-methylethanamine is a secondary amine belonging to the phenethylamine class of compounds. Its structural motif, featuring a methoxy-substituted aromatic ring and an N-methylated ethylamine side chain, makes it a molecule of significant interest in medicinal chemistry and drug development. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, synthesis, and spectroscopic characterization, offering insights for its application in research and development. The chirality of the molecule, with a stereocenter at the alpha-carbon of the ethylamine chain, introduces the possibility of enantiomers with distinct biological activities, a critical consideration in pharmacology. The (S)-enantiomer of its precursor, 1-(3-methoxyphenyl)ethanamine, is a known key intermediate in the synthesis of Rivastigmine, a drug used for the treatment of dementia associated with Alzheimer's and Parkinson's diseases[1][2]. This highlights the potential of N-methylated derivatives like this compound as building blocks for novel therapeutic agents.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound consists of a benzene ring substituted with a methoxy group at the meta position, and an N-methylethanamine group attached to the first position of the ring.

Molecular Formula: C₁₀H₁₅NO[3]

Molecular Weight: 165.23 g/mol [3]

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₅NO | [3] |

| Molecular Weight | 165.23 g/mol | [3] |

| CAS Number (Racemate) | 438245-97-7 | |

| CAS Number ((S)-enantiomer) | 923035-27-2 | [3] |

| Appearance | Solid | |

| InChI | 1S/C10H15NO/c1-8(11-2)9-5-4-6-10(7-9)12-3/h4-8,11H,1-3H3 | |

| InChIKey | QZEPBVRIPQSJDG-UHFFFAOYSA-N | |

| SMILES | CNC(C)c1cccc(OC)c1 |

Synthesis of this compound

A common and efficient method for the synthesis of this compound is through the reductive amination of its primary amine precursor, 1-(3-methoxyphenyl)ethanamine, with formaldehyde. This two-step, one-pot reaction involves the formation of an intermediate imine, which is then reduced to the secondary amine.

Experimental Protocol: Reductive N-methylation

This protocol is based on established methods for the N-methylation of primary amines using formaldehyde as the methyl source[4].

Materials:

-

1-(3-Methoxyphenyl)ethanamine

-

Formaldehyde (37% solution in water)

-

Formic acid (Eschweiler-Clarke reaction) or Sodium borohydride (NaBH₄)

-

Methanol or other suitable solvent

-

Sodium bicarbonate (or other base for workup)

-

Dichloromethane (or other organic solvent for extraction)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware and magnetic stirrer

Procedure (Eschweiler-Clarke Reaction):

-

In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1-(3-methoxyphenyl)ethanamine (1 equivalent) in formic acid (excess, e.g., 5-10 equivalents).

-

To this solution, add formaldehyde (37% aqueous solution, excess, e.g., 2-3 equivalents) dropwise at room temperature.

-

Heat the reaction mixture to reflux (typically 80-100 °C) and maintain for several hours (e.g., 4-8 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and carefully neutralize with a saturated solution of sodium bicarbonate until the effervescence ceases.

-

Extract the aqueous layer with an organic solvent such as dichloromethane (3 x volumes).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure to yield pure this compound.

Causality behind Experimental Choices:

-

Excess Formic Acid and Formaldehyde: Using an excess of both reagents drives the reaction to completion, ensuring full conversion of the primary amine to the N-methylated product.

-

Reflux Conditions: The elevated temperature provides the necessary activation energy for the reaction to proceed at a reasonable rate.

-

Neutralization and Extraction: The basic workup is essential to neutralize the excess formic acid and to deprotonate the amine product, allowing for its extraction into an organic solvent.

Caption: Synthesis workflow for this compound via Eschweiler-Clarke reaction.

Spectroscopic Characterization

While specific, publicly available, peer-reviewed spectroscopic data for this compound is limited, the expected spectral characteristics can be inferred from its structure and data for analogous compounds.

¹H NMR Spectroscopy (Predicted):

-

Aromatic Protons (4H): Multiple signals in the aromatic region (δ 6.5-7.5 ppm), exhibiting splitting patterns characteristic of a 1,3-disubstituted benzene ring.

-

Methine Proton (-CH-): A quartet or multiplet, coupled to the adjacent methyl and NH protons.

-

Methoxy Protons (-OCH₃): A singlet at approximately δ 3.8 ppm.

-

N-Methyl Protons (-NH-CH₃): A singlet or doublet (if coupled to the NH proton) in the upfield region.

-

Alpha-Methyl Protons (-CH-CH₃): A doublet coupled to the methine proton.

-

NH Proton (-NH-): A broad singlet, the chemical shift of which can vary depending on solvent and concentration.

¹³C NMR Spectroscopy (Predicted):

-

Aromatic Carbons: Six signals in the aromatic region (δ 110-160 ppm), with the carbon attached to the methoxy group being the most downfield.

-

Methine Carbon (-CH-): A signal in the aliphatic region.

-

Methoxy Carbon (-OCH₃): A signal around δ 55 ppm.

-

N-Methyl Carbon (-NH-CH₃): A signal in the upfield aliphatic region.

-

Alpha-Methyl Carbon (-CH-CH₃): A signal in the upfield aliphatic region.

Mass Spectrometry:

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 165. A prominent fragment ion would likely result from the benzylic cleavage, leading to a fragment at m/z 150 (M-15) due to the loss of a methyl group, and a base peak at m/z 58 corresponding to the [CH₃-NH=CH-CH₃]⁺ fragment.

Applications in Drug Development

While direct pharmacological studies on this compound are not widely published, its structural similarity to known psychoactive compounds and its role as a precursor to more complex molecules suggest several potential applications in drug development:

-

Scaffold for Novel CNS Agents: The phenethylamine backbone is a common feature in many centrally acting drugs. Modification of the substitution pattern on the aromatic ring and the amine can lead to compounds with a wide range of pharmacological activities, including stimulant, empathogenic, and psychedelic effects.

-

Intermediate for Pharmaceutical Synthesis: As demonstrated by its precursor's role in the synthesis of Rivastigmine, this compound can serve as a valuable intermediate for the construction of more complex drug molecules[1][2]. The secondary amine functionality allows for further derivatization, such as the introduction of larger substituents or its incorporation into heterocyclic ring systems.

-

Fragment-Based Drug Discovery: The molecule can be used as a fragment in screening campaigns to identify lead compounds that bind to specific biological targets. Its relatively simple structure and favorable physicochemical properties make it an attractive starting point for fragment-based approaches.

Safety and Handling

This compound is classified as a hazardous substance. It is harmful if swallowed and causes severe skin burns and eye damage. It may also cause an allergic skin reaction and is harmful if inhaled. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a versatile chemical entity with a well-defined molecular structure and predictable physicochemical properties. Its synthesis is readily achievable through standard organic chemistry methodologies, most notably reductive amination of its primary amine precursor. While detailed public spectroscopic and pharmacological data for this specific compound are scarce, its structural relationship to biologically active molecules and its potential as a synthetic intermediate underscore its importance for researchers in medicinal chemistry and drug development. Further investigation into the biological activities of its enantiomers and its utility as a scaffold for novel therapeutics is warranted.

References

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

- Google Patents. (n.d.). US8324429B2 - Preparation method of rivastigmine, its intermediates and preparation method of the intermediates.

-

ResearchGate. (2025). Novel Convenient Synthesis of Rivastigmine. Retrieved from [Link]

-

PubChem. (n.d.). (S)-1-(3-methoxyphenyl)ethylamine. Retrieved from [Link]

-

PubChem. (n.d.). (1S)-1-(3-Methoxyphenyl)-N,N-dimethylethanamine. Retrieved from [Link]

-

Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis Design of 'Rivastigmine'-A Potent Therapeutic Agent for Alzheimer's disease using Retrosynthetic Analysis. Retrieved from [Link]

- Google Patents. (n.d.). CN103304447A - Synthesis process of (S)-rivastigmine.

-

MDPI. (2018). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

-

Wikipedia. (n.d.). 25C-NBOMe. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis, Characterization, and Biological Evaluation of N-Methyl Derivatives of Norbelladine. Retrieved from [Link]

-

PubChem. (n.d.). 1-(3-Methoxyphenyl)ethanamine. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of N-methylethanamine. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. CN103304447A - Synthesis process of (S)-rivastigmine - Google Patents [patents.google.com]

- 3. ::(S)-1-(3-Methoxyphenyl)-N-methylethanamine | CAS NO: 923035-27-2 | SVAK:: [svaklifesciences.com]

- 4. US8324429B2 - Preparation method of rivastigmine, its intermediates and preparation method of the intermediates - Google Patents [patents.google.com]

An In-depth Technical Guide to 1-(3-Methoxyphenyl)-N-methylethanamine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1-(3-Methoxyphenyl)-N-methylethanamine, a substituted phenethylamine with potential psychoactive properties. Drawing from available chemical and pharmacological data, this document will delve into its nomenclature, chemical properties, synthesis, analytical methods, and the current understanding of its pharmacological profile and legal status.

Nomenclature and Chemical Identity

The precise identification of a compound is fundamental for scientific discourse and regulatory purposes. This section outlines the standardized nomenclature and various synonyms for this compound.

IUPAC Name

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound .

Synonyms and Identifiers

This compound is also known by several other names and identifiers, which are crucial for searching chemical databases and literature.

| Identifier Type | Identifier | Source |

| CAS Number | 438245-97-7 | |

| Molecular Formula | C10H15NO | |

| Molecular Weight | 165.23 g/mol | |

| InChI | 1S/C10H15NO/c1-8(11-2)9-5-4-6-10(7-9)12-3/h4-8,11H,1-3H3 | |

| SMILES | CNC(C)c1cccc(OC)c1 | |

| Synonym | (S)-1-(3-Methoxyphenyl)-N-methylethan-1-amine | |

| Synonym | N-Methylethanamine, (S)-1-(3-methoxyphenyl)- |

Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior in various experimental and biological systems.

-

Appearance: Solid

-

Storage: Recommended storage is at room temperature in an inert atmosphere, protected from light.

Synthesis and Analysis

The synthesis and analytical characterization of this compound are critical for research and development.

Synthetic Pathway Overview

Caption: Plausible synthetic pathway for this compound.

This process would involve the reaction of 3-methoxyacetophenone with methylamine to form an intermediate imine or enamine, which is then reduced to the final secondary amine product using a suitable reducing agent like sodium borohydride. The reaction conditions, such as solvent, temperature, and pH, would need to be optimized to ensure a good yield and purity of the final product.

Analytical Methodologies

The characterization and quantification of this compound would typically employ standard analytical techniques used for amines.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a primary method for the analysis of amines. A reversed-phase column with a suitable mobile phase, likely a mixture of acetonitrile and water with a modifier like formic acid or trifluoroacetic acid, would be used for separation. Detection could be achieved using a UV detector or, for higher sensitivity and specificity, a mass spectrometer (LC-MS).

-

Gas Chromatography (GC): GC, particularly when coupled with mass spectrometry (GC-MS), is another powerful tool for the analysis of volatile amines. Derivatization of the amine may be necessary to improve its chromatographic behavior and thermal stability.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are essential for the structural elucidation and confirmation of the synthesized compound.

-

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, aiding in its identification.

Pharmacology and Mechanism of Action

The pharmacological profile of this compound is not extensively documented in peer-reviewed literature. However, its structural similarity to other substituted phenethylamines, such as those in the 2C and NBOMe series, suggests a potential interaction with the serotonergic system.

Postulated Mechanism of Action

It is hypothesized that this compound acts as an agonist at serotonin receptors, particularly the 5-HT2A receptor. This is a common mechanism of action for many psychedelic phenethylamines. Agonism at the 5-HT2A receptor is known to induce a range of psychoactive effects.

Caption: Postulated mechanism of action at the 5-HT2A receptor.

The methoxy group at the 3-position of the phenyl ring is a key structural feature that likely influences the compound's binding affinity and efficacy at various receptors. Further research, including in vitro receptor binding assays and in vivo behavioral studies, is necessary to fully elucidate the pharmacological profile of this compound.

Legal Status and Safety

Legal Status

The legal status of this compound is not explicitly defined in many jurisdictions. However, its structural similarity to controlled substances could lead to its classification as a controlled substance analog in some countries, such as under the Federal Analogue Act in the United States. It is important to note that many related N-benzylphenethylamines, such as those in the NBOMe series, are classified as illegal drugs in numerous countries.

Safety and Toxicity

Limited safety and toxicity data are available for this compound. However, a supplier's safety data sheet indicates that it is toxic if swallowed. The parent compound, 1-(3-Methoxyphenyl)ethanamine, is classified as harmful if swallowed, causing severe skin burns and eye damage, and may cause an allergic skin reaction. Given the potential for potent psychoactivity and the known risks associated with related compounds, this substance should be handled with extreme caution in a research setting.

Conclusion and Future Directions

This compound is a substituted phenethylamine with a potential for psychoactivity, likely through its interaction with the serotonergic system. While its chemical identity is well-defined, its pharmacological profile, synthesis, and safety are not extensively documented in the scientific literature. Further research is warranted to fully characterize this compound and understand its potential applications and risks. Researchers should exercise caution and adhere to all relevant legal and safety guidelines when working with this and related compounds.

References

-

PubChem. 1-(3-Methoxyphenyl)ethanamine. [Link]

-

Wikipedia. 25C-NBOMe. [Link]

-

Pharmaffiliates. (S)-1-(3-Methoxyphenyl)-N-methylethanamine. [Link]

-

Wikipedia. 25D-NBOMe. [Link]

-

PubChemLite. This compound (C10H15NO). [Link]

-

PubChem. (1S)-1-(3-Methoxyphenyl)-N,N-dimethylethanamine. [Link]

-

Lead Sciences. This compound. [Link]

A Comprehensive Technical Guide to the Safe Handling of 1-(3-Methoxyphenyl)-N-methylethanamine

This guide provides an in-depth technical overview of the safety protocols and handling procedures for 1-(3-Methoxyphenyl)-N-methylethanamine, a substituted phenethylamine of interest to researchers and drug development professionals. Given the limited specific toxicological data for this compound, this document synthesizes information from safety data sheets of structurally related compounds, general principles for handling potent research chemicals, and an understanding of its chemical properties to establish a robust framework for its safe utilization in a laboratory setting. The central tenet of this guide is the adoption of a precautionary principle, treating the compound with the respect due to a substance with significant potential biological activity and hazards.

Chemical and Physical Identity

This compound is a derivative of phenethylamine, a class of compounds with a wide range of biological activities.[1] Its core structure consists of a phenyl ring connected to an amino group via a two-carbon side chain, with a methoxy group on the phenyl ring and a methyl group on the nitrogen atom.[1]

| Identifier | Value | Source |

| Chemical Name | This compound | Sigma-Aldrich[2] |

| CAS Number | 438245-97-7 | Sigma-Aldrich[2] |

| Molecular Formula | C₁₀H₁₅NO | Sigma-Aldrich[2] |

| Molecular Weight | 165.23 g/mol | Sigma-Aldrich[2] |

| Physical Form | Solid | Sigma-Aldrich[2] |

Hazard Assessment and GHS Classification

Specific toxicological data for this compound is not extensively available. Therefore, a conservative hazard assessment is derived from the GHS classification of the closely related parent compound, 1-(3-methoxyphenyl)ethanamine, and data from suppliers of the target compound.

A supplier, Sigma-Aldrich, classifies this compound as "Acute Toxicity, Oral, Category 3," with the signal word "Danger" and the hazard statement H301: Toxic if swallowed.[2]

The GHS classification for the parent compound, 1-(3-methoxyphenyl)ethanamine, as reported in PubChem, provides a broader, albeit surrogate, hazard profile that should be considered when handling its N-methylated derivative.[3]

| Hazard Class | GHS Category | Hazard Statement |

| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed[2] |

| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage[3][4] |

| Serious Eye Damage/Irritation | Category 1 | H318: Causes serious eye damage[3][4] |

| Skin Sensitization | Category 1A | H317: May cause an allergic skin reaction[3][4] |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled[3] |

| Hazardous to the Aquatic Environment, Long-Term Hazard | Category 3 | H412: Harmful to aquatic life with long lasting effects[3] |

GHS Pictograms:

Rationale for Safe Handling: A Mechanistic Perspective

The stringent handling protocols outlined in this guide are a direct consequence of the compound's chemical nature and its likely biological effects. As a substituted phenethylamine, it is expected to be psychoactive and modulate monoamine neurotransmitter systems.[1] The basicity of the amine group contributes to its caustic nature, leading to skin and eye damage upon contact. Its classification as acutely toxic if swallowed underscores the need to prevent any ingestion. The solid form of the compound presents an inhalation hazard if it becomes airborne as a dust.

Engineering Controls: The First Line of Defense

Engineering controls are the most effective means of minimizing exposure and should be implemented as a priority.

-

Chemical Fume Hood: All work involving the handling of solid this compound or its solutions must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[5]

-

Ventilated Enclosures: For weighing small quantities, a ventilated balance enclosure should be used to contain any airborne particles.[5]

-

Glove Box: For highly sensitive operations or when handling larger quantities, a glove box provides an additional layer of containment.

Personal Protective Equipment (PPE): A Necessary Barrier

The appropriate selection and use of PPE is critical for personal safety.

-

Eye and Face Protection: Chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 are mandatory.[4] A face shield should also be worn when there is a risk of splashes.

-

Gloves: Chemically resistant gloves (e.g., nitrile) must be worn at all times. It is crucial to inspect gloves for any signs of degradation or puncture before use and to practice proper glove removal techniques to avoid skin contact.

-

Laboratory Coat: A flame-resistant lab coat should be worn and kept fully fastened.

-

Respiratory Protection: If there is a potential for exposure outside of a properly functioning chemical fume hood, a NIOSH-approved respirator with the appropriate cartridges should be used.

Experimental Protocols: A Step-by-Step Approach to Safety

Adherence to detailed, standardized procedures is paramount for ensuring safety and experimental reproducibility.

Weighing and Solution Preparation

-

Preparation: Ensure the ventilated balance enclosure or chemical fume hood is clean and operational. Assemble all necessary equipment (spatulas, weigh boats, vials, solvent, etc.) within the enclosure.

-

Donning PPE: Put on a lab coat, chemical safety goggles, and appropriate gloves.

-

Weighing: Carefully transfer the solid this compound from its storage container to a tared weigh boat. Avoid any sudden movements that could generate dust.

-

Transfer: Gently add the weighed solid to the destination vial.

-

Dissolution: Slowly add the desired solvent to the vial, ensuring the solid is fully dissolved.

-

Cleanup: Decontaminate the spatula and any other reusable equipment with an appropriate solvent. Dispose of the weigh boat and any other contaminated disposable items in a designated hazardous waste container.

-

Doffing PPE: Remove gloves using the proper technique and dispose of them. Wash hands thoroughly with soap and water.

Storage

-

Store this compound in a tightly sealed, clearly labeled container.[2]

-

Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials.[2]

-

Some suppliers recommend refrigeration (2-8°C).

-

Store in a locked cabinet or other secure location to prevent unauthorized access.

Spill Management

-

Evacuation and Notification: Immediately alert others in the vicinity and evacuate the area if necessary. Notify the lab supervisor or safety officer.

-

Assessment: From a safe distance, assess the extent of the spill and the materials involved.

-

PPE: Don appropriate PPE, including respiratory protection if the spill is large or in a poorly ventilated area.

-

Containment: For a solid spill, carefully cover it with an absorbent material to prevent dust from becoming airborne. For a liquid spill, surround the area with a spill absorbent.

-

Cleanup: Gently sweep up the absorbent material and place it in a labeled hazardous waste container.

-

Decontamination: Decontaminate the spill area with a suitable cleaning agent, followed by a thorough rinse with water.

-

Waste Disposal: Dispose of all contaminated materials as hazardous waste in accordance with institutional and local regulations.

Emergency Procedures: Preparedness and Response

| Exposure Route | First-Aid Measures |

| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. |

| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[4] |

| Eye Contact | Immediately flush the eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[4] |

| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[4] |

Decontamination and Waste Disposal

-

Decontamination: All surfaces and equipment that have come into contact with this compound should be decontaminated. The effectiveness of a particular decontamination procedure should be validated.

-

Waste Disposal: All waste materials, including contaminated PPE, absorbent materials, and empty containers, must be disposed of as hazardous waste in accordance with all applicable federal, state, and local regulations.

Logical Workflow for Handling this compound

The following diagram illustrates a logical workflow for the safe handling of this compound, emphasizing a cycle of planning, execution, and review.

Caption: A logical workflow for the safe handling of this compound.

Conclusion

The safe handling of this compound in a research and drug development setting is achievable through a combination of robust engineering controls, appropriate personal protective equipment, and strict adherence to well-defined protocols. The causality behind these measures is rooted in the compound's likely toxicological profile as a substituted phenethylamine. By understanding the potential hazards and implementing a comprehensive safety plan, researchers can mitigate the risks and conduct their work in a secure and responsible manner.

References

-

Wikipedia. (n.d.). Substituted phenethylamine. Retrieved from [Link]

-

PubChem. (n.d.). 1-(3-Methoxyphenyl)ethanamine. Retrieved from [Link]

Sources

- 1. Substituted phenethylamine - Wikipedia [en.wikipedia.org]

- 2. (S)-1-(3-Methoxyphenyl)-N-methylethan-1-amine hydrochloride|BLD Pharm [bldpharm.com]

- 3. 1-(3-Methoxyphenyl)ethanamine | C9H13NO | CID 4612058 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. fishersci.com [fishersci.com]

- 5. 9.4 Guidelines for Working with Particularly Hazardous Substances | Environment, Health and Safety [ehs.cornell.edu]

An In-depth Technical Guide to the Solubility of 1-(3-Methoxyphenyl)-N-methylethanamine in Organic Solvents

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of Solubility

1-(3-Methoxyphenyl)-N-methylethanamine is a substituted phenethylamine derivative of interest in various fields of chemical research. Its molecular structure, featuring a methoxy-substituted phenyl ring and a secondary amine, dictates its physicochemical properties and, consequently, its behavior in different solvent systems. A thorough understanding of its solubility is paramount for a range of applications, including:

-

Synthetic Chemistry: Choosing an appropriate solvent is critical for optimizing reaction yields and minimizing side reactions.

-

Purification: Techniques such as crystallization and chromatography are highly dependent on the differential solubility of the target compound and impurities.

-

Pharmaceutical Development: Solubility is a key determinant of a drug candidate's bioavailability and is a critical parameter in formulation studies.

This guide will delve into the theoretical underpinnings of this compound's solubility, provide a predicted solubility profile, and offer a detailed methodology for its empirical determination.

Physicochemical Properties and Predicted Solubility

The solubility of a solute in a given solvent is governed by the principle of "like dissolves like," which posits that substances with similar polarities and intermolecular forces are more likely to be miscible.[1][2][3] To predict the solubility of this compound, we must first examine its key physicochemical properties.

Table 1: Physicochemical Properties of Related Compounds

| Property | 1-(3-Methoxyphenyl)ethanamine[4][5] | (1S)-1-(3-Methoxyphenyl)-N,N-dimethylethanamine[6] |

| Molecular Weight | 151.21 g/mol | 179.26 g/mol |

| XLogP3 | 1.6 | 2.5 |

| Hydrogen Bond Donor Count | 1 | 0 |

| Hydrogen Bond Acceptor Count | 2 | 2 |

| Topological Polar Surface Area | 35.3 Ų | 12.5 Ų |

Based on the structure of this compound and data from closely related compounds, we can infer the following:

-

Polarity: The presence of a nitrogen atom and an oxygen atom (in the methoxy group) introduces polarity to the molecule. However, the aromatic ring and the ethylamine backbone contribute significant nonpolar character. The predicted XLogP3 value, a measure of lipophilicity, for analogous compounds suggests a moderate degree of non-polarity.

-

Hydrogen Bonding: The secondary amine group (-NH-) contains a hydrogen atom that can act as a hydrogen bond donor.[7] The nitrogen and oxygen atoms also possess lone pairs of electrons, allowing them to act as hydrogen bond acceptors.[8][9] This capacity for hydrogen bonding will significantly influence its solubility in protic solvents.

Predicted Solubility Profile

Based on these properties, a qualitative solubility profile in various classes of organic solvents can be predicted:

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with both the amine's hydrogen donor and its nitrogen and oxygen acceptors. Therefore, this compound is expected to exhibit high solubility in these solvents. The principle of "like dissolves like" is well-satisfied here due to the shared ability to form hydrogen bonds.

-

Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Dimethylformamide): These solvents are polar but lack hydrogen bond donating capabilities. They can, however, act as hydrogen bond acceptors. The dipole-dipole interactions between the solvent and the polar regions of this compound, along with the hydrogen bond acceptance, suggest good to moderate solubility .

-

Nonpolar Solvents (e.g., Hexane, Toluene): These solvents primarily interact through weaker van der Waals forces. While the nonpolar regions of this compound will interact favorably with these solvents, the polar amine and methoxy groups will be less well-solvated. This will likely result in lower solubility compared to polar solvents. As the length of the hydrocarbon portion of an amine increases, its solubility in nonpolar solvents tends to increase, while its solubility in polar solvents like water decreases.[10]

Experimental Determination of Solubility: A Self-Validating Protocol

To obtain precise, quantitative solubility data, a rigorous experimental approach is necessary. The shake-flask method is a widely accepted and robust technique for determining equilibrium solubility.[11][12]

Step-by-Step Methodology

-

Preparation of Saturated Solution:

-

Accurately weigh an excess amount of this compound into a series of vials. The excess solid is crucial to ensure that equilibrium with the dissolved state is achieved.

-

Add a precise volume of the desired organic solvent to each vial.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath. Temperature control is critical as solubility is temperature-dependent.

-

Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. Preliminary experiments can be conducted to determine the time required to reach a plateau in concentration.

-

-

Sample Separation:

-

Once equilibrium is established, allow the vials to stand undisturbed for a period to allow the excess solid to settle.

-

Carefully withdraw a sample from the supernatant using a syringe fitted with a filter (e.g., a 0.45 µm PTFE filter) to remove any undissolved solid particles. This step is critical to avoid artificially high solubility measurements.

-

-

Analysis:

-

Accurately dilute the filtered supernatant with a suitable solvent to bring the concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Prepare a calibration curve using standards of known concentration to ensure the accuracy of the quantification.

-

-

Data Reporting:

-

Calculate the original concentration in the saturated solution, taking into account the dilution factor.

-

Express the solubility in standard units, such as mg/mL or mol/L.

-

Repeat the experiment at least in triplicate to ensure the precision of the results.

-

Visualizing the Experimental Workflow

Caption: Workflow for the experimental determination of solubility using the shake-flask method.

Molecular Interactions Driving Solubility

The dissolution of this compound in an organic solvent is an energetically driven process involving the breaking of solute-solute and solvent-solvent interactions and the formation of new solute-solvent interactions.

-

In Polar Protic Solvents: The dominant interactions are hydrogen bonds. The solvent's hydroxyl group can donate a hydrogen bond to the nitrogen or oxygen of the solute and accept a hydrogen bond from the solute's amine group.

-

In Polar Aprotic Solvents: Dipole-dipole interactions between the polar regions of the solvent and solute are key. The solvent can also act as a hydrogen bond acceptor for the solute's amine group.

-

In Nonpolar Solvents: The primary interactions are London dispersion forces, which are weaker, induced dipole-induced dipole interactions. These occur between the nonpolar hydrocarbon portions of both the solute and the solvent.

Visualizing Molecular Interactions

Caption: Intermolecular forces governing the solubility of this compound.

Conclusion

While specific quantitative solubility data for this compound requires empirical determination, a strong predictive understanding can be derived from its molecular structure and the fundamental principles of organic chemistry. The presence of both polar, hydrogen-bonding functional groups and a significant nonpolar backbone suggests a versatile solubility profile, with high solubility expected in polar protic solvents, moderate solubility in polar aprotic solvents, and lower solubility in nonpolar solvents. For researchers and drug development professionals, the provided experimental protocol offers a robust framework for obtaining the precise, quantitative data necessary for informed decision-making in their scientific endeavors.

References

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. m.youtube.com [m.youtube.com]

- 3. Understanding 'Like Dissolves Like': The Chemistry of Solubility - Oreate AI Blog [oreateai.com]

- 4. 1-(3-Methoxyphenyl)ethanamine | C9H13NO | CID 4612058 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (R)-1-(3-Methoxyphenyl)ethylamine | C9H13NO | CID 7020759 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. (1S)-1-(3-Methoxyphenyl)-N,N-dimethylethanamine | C11H17NO | CID 54578951 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. staff.ustc.edu.cn [staff.ustc.edu.cn]

- 10. reddit.com [reddit.com]

- 11. fda.gov [fda.gov]

- 12. researchgate.net [researchgate.net]

- 13. 2-[(3-methoxyphenyl)methoxy]-N-methylethanamine | C11H17NO2 | CID 61684020 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. 25N-NBOMe - Wikipedia [en.wikipedia.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]

- 17. researchgate.net [researchgate.net]

- 18. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 19. swgdrug.org [swgdrug.org]

- 20. Impact of Solvent on the Thermal Stability of Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. cdc.gov [cdc.gov]

- 23. books.rsc.org [books.rsc.org]

- 24. Like dissolves like: A first-principles theory for predicting liquid miscibility and mixture dielectric constant - PMC [pmc.ncbi.nlm.nih.gov]

- 25. who.int [who.int]

- 26. lup.lub.lu.se [lup.lub.lu.se]

- 27. 3.4.1 Organic Molecules with Heteroatoms: Influence of Hydrogen-bonding and Amine Protonation on Properties – Biology and Chemistry for Human Biosciences [rmit.pressbooks.pub]

- 28. iscnagpur.ac.in [iscnagpur.ac.in]

- 29. solubilityofthings.com [solubilityofthings.com]

- 30. journals.iucr.org [journals.iucr.org]

1-(3-Methoxyphenyl)-N-methylethanamine stability and storage conditions

An In-depth Technical Guide to the Stability and Storage of 1-(3-Methoxyphenyl)-N-methylethanamine

Prepared by: Gemini, Senior Application Scientist

This technical guide provides a comprehensive overview of the chemical stability and optimal storage conditions for this compound. Designed for researchers, scientists, and professionals in drug development, this document synthesizes foundational chemical principles with practical, field-proven insights. We will explore the intrinsic molecular factors influencing its stability, potential degradation pathways, and provide detailed protocols for handling, storage, and stability assessment. Our objective is to equip the scientific community with the necessary knowledge to ensure the integrity and reliability of this compound in research and development settings.

Introduction: Understanding the Molecule

This compound is a substituted phenethylamine, a class of organic compounds based on the phenethylamine structure.[1] This structural class is characterized by a phenyl ring connected to an amino group via a two-carbon sidechain.[1] The specific substitutions on the phenyl ring, sidechain, or amino group dictate the compound's chemical properties and biological activity.

The structure of this compound features a methoxy group (-OCH₃) at the meta-position (position 3) of the phenyl ring and a methyl group (-CH₃) on the nitrogen atom of the ethylamine sidechain. These seemingly minor additions have a profound impact on the molecule's polarity, reactivity, and, consequently, its stability. Understanding these structural nuances is the first step in predicting its behavior under various environmental conditions.

Caption: Chemical structure of this compound.

Intrinsic Chemical Stability: A Mechanistic Perspective

The stability of a chemical compound is not an arbitrary property but is dictated by its electronic and steric characteristics. For this compound, two key structural features are paramount: the methoxy-substituted phenyl ring and the N-methylated secondary amine.

The Influence of the Methoxy Group

The methoxy group is an electron-donating group, which influences the reactivity of the aromatic ring. While this can affect its interaction with other molecules, it also plays a role in its susceptibility to oxidative degradation. The presence of the methoxy group can increase the electron density of the phenyl ring, potentially making it more susceptible to electrophilic attack.

The Role of the N-Methyl Group and Secondary Amine

The secondary amine in the structure is a primary site of potential degradation. Amines are susceptible to oxidation, which can lead to the formation of various degradation products. The N-methyl group, while seemingly simple, can also be a point of metabolic or chemical cleavage through N-demethylation.[2]

Potential Degradation Pathways

Based on the chemical structure and literature on related phenethylamines, several degradation pathways can be anticipated. Forced degradation studies, where the compound is subjected to harsh conditions, are instrumental in identifying these pathways.[3]

-

Oxidation: The amine functionality is prone to oxidation, which can be initiated by atmospheric oxygen, light, or trace metal impurities. This can lead to the formation of N-oxides, imines, or even cleavage of the side chain. The methoxy group can also be a site of oxidative degradation.

-

N-Demethylation: The N-methyl group can be cleaved, yielding the primary amine analogue, 1-(3-methoxyphenyl)ethanamine.[2] This is a common metabolic pathway for N-methylated compounds and can also occur under certain chemical conditions.

-

Photodegradation: Exposure to light, particularly UV radiation, can provide the energy to initiate photochemical reactions. The aromatic ring system makes the molecule a potential chromophore, capable of absorbing light and undergoing subsequent degradation. ICH guidelines recommend photostability testing for new drug substances.[4]

-

Acid/Base Hydrolysis: While the core structure is generally stable to hydrolysis, extreme pH conditions can potentially catalyze degradation, especially if impurities are present.

-

Thermal Degradation: At elevated temperatures, the molecule can undergo decomposition. The specific degradation products will depend on the temperature and the presence of oxygen. Thermal degradation of polymers often involves the breaking of weaker bonds at lower temperatures, followed by more extensive fragmentation at higher temperatures.[5]

Caption: Potential degradation pathways for this compound.

Recommended Storage and Handling Conditions

To maintain the integrity of this compound, strict adherence to appropriate storage and handling protocols is essential. These recommendations are based on general principles for substituted phenethylamines and aim to mitigate the risks of the degradation pathways outlined above.

Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool, dry place. Refrigeration (2-8 °C) is recommended for long-term storage. | Minimizes the rate of thermally induced degradation and slows down oxidative processes. |

| Light | Protect from light. Store in amber glass vials or other light-opaque containers. | Prevents photodegradation initiated by UV and visible light. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Minimizes contact with atmospheric oxygen, thereby reducing the risk of oxidative degradation. |

| Container | Use tightly sealed, non-reactive containers (e.g., glass). | Prevents exposure to moisture and atmospheric contaminants. Avoids potential reactions with container materials. |

Handling Procedures

-

Personal Protective Equipment (PPE): Always handle the compound in a well-ventilated area, preferably a fume hood. Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Dispensing: When dispensing the material, minimize its exposure to the atmosphere. If stored under an inert gas, use techniques to maintain this environment during transfer.

-

Avoid Contamination: Use clean, dry spatulas and glassware to prevent contamination with moisture, metals, or other reactive substances that could catalyze degradation.

Experimental Protocol: Stability-Indicating HPLC Method Development and Forced Degradation Studies

A stability-indicating analytical method is crucial for accurately quantifying the parent compound and separating it from any potential degradation products.[6] High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.[7]

Objective

To develop a stability-indicating HPLC method for this compound and to perform forced degradation studies to identify potential degradation products and assess the compound's stability under various stress conditions.

Materials and Reagents

-

This compound reference standard

-

HPLC-grade acetonitrile, methanol, and water

-

Formic acid, ammonium acetate, or other suitable buffer components

-

Hydrochloric acid (HCl) and sodium hydroxide (NaOH) for hydrolysis studies

-

Hydrogen peroxide (H₂O₂) for oxidative stress

-

A calibrated HPLC system with a UV or PDA detector

-

A photostability chamber

-

A temperature-controlled oven

HPLC Method Development (Example)

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at a suitable wavelength (determined by UV scan of the parent compound)

-

Injection Volume: 10 µL

-

Column Temperature: 30 °C

Rationale: A reverse-phase C18 column is a good starting point for moderately polar compounds like phenethylamines. A gradient elution is chosen to ensure the separation of the parent peak from potentially more or less polar degradation products. Formic acid is used as a mobile phase modifier to improve peak shape for the amine.

Forced Degradation Protocol

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of mobile phase components) at a concentration of approximately 1 mg/mL.

-

Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 1N HCl. Heat at 60 °C for a specified time (e.g., 2, 4, 8, 24 hours). At each time point, withdraw a sample, neutralize with 1N NaOH, and dilute to the target concentration for HPLC analysis.

-

Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 1N NaOH. Keep at room temperature or heat gently (e.g., 40 °C) for specified time points. Withdraw samples, neutralize with 1N HCl, and dilute for analysis.

-

Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% H₂O₂. Keep at room temperature for specified time points. Dilute and analyze.

-

Thermal Degradation: Place a sample of the solid compound and a separate sample of the stock solution in an oven at an elevated temperature (e.g., 70 °C) for a specified period. Analyze the samples at various time points.

-

Photodegradation: Expose a sample of the solid compound and the stock solution to light in a photostability chamber according to ICH Q1B guidelines.[4] Shield a control sample from light. Analyze both the exposed and control samples.

Analysis and Interpretation

-

Analyze all samples by the developed HPLC method.

-

Monitor for the appearance of new peaks and a decrease in the peak area of the parent compound.

-

The method is considered stability-indicating if all degradation product peaks are well-resolved from the parent peak and from each other.

-

Peak purity analysis using a PDA detector can further confirm the specificity of the method.

Caption: Workflow for a forced degradation study.

Conclusion

The stability of this compound is a critical factor for its reliable use in research and development. While specific degradation kinetics for this compound are not extensively published, a thorough understanding of its chemical structure allows for the prediction of its primary stability liabilities, namely oxidation, N-demethylation, and photodegradation. By implementing the recommended storage and handling conditions, the integrity of the compound can be preserved. Furthermore, the development and application of a validated stability-indicating analytical method, as outlined in this guide, is a self-validating system that provides the necessary assurance of the compound's quality over time. Adherence to these principles will ensure the accuracy and reproducibility of experimental results.

References

-

Wikipedia. (n.d.). Substituted phenethylamine. Retrieved from [Link]

-

PubChem. (n.d.). 1-(3-Methoxyphenyl)ethanamine. Retrieved from [Link]

- Thavaneswaran, S., & Scammells, P. J. (2006). N-Demethylation of Alkaloids.

-

ICH. (1996). Q1B: Photostability Testing of New Drug Substances and Products. Retrieved from [Link]

-

Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

- Alsarra, I. A., Al-Otaibi, K. A., & Al-Shehri, M. M. (2021). Choices of chromatographic methods as stability indicating assays for pharmaceutical products: A review. Journal of King Saud University-Science, 33(3), 101332.

-

IJSDR. (2019). Stability indicating study by using different analytical techniques. Retrieved from [Link]

- Trends for the Thermal Degradation of Polymeric Materials: Analysis of Available Techniques, Issues, and Opportunities. (2022). Polymers, 14(18), 3788.

Sources

- 1. Substituted phenethylamine - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 4. database.ich.org [database.ich.org]

- 5. mdpi.com [mdpi.com]

- 6. ijsdr.org [ijsdr.org]

- 7. Choices of chromatographic methods as stability indicating assays for pharmaceutical products: A review - PMC [pmc.ncbi.nlm.nih.gov]

The Phenethylamine Core: A Privileged Scaffold in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The substituted phenethylamine framework represents one of the most versatile and impactful scaffolds in the history of medicinal chemistry. This guide provides a comprehensive technical overview of this chemical class, moving beyond a simple catalog of compounds to an in-depth analysis of the causal relationships between chemical structure and biological function. We will explore the nuanced mechanisms of action that govern the diverse pharmacological effects of these derivatives—from central nervous system stimulants and antidepressants to potent psychedelic agents. This document is designed for the laboratory scientist and drug development professional, offering not only a robust theoretical grounding in the structure-activity relationships (SAR) that define this class but also actionable, field-proven experimental protocols for their synthesis, characterization, and biological evaluation. Every claim is substantiated with authoritative references, ensuring a trustworthy and self-validating resource for advancing research and development in this dynamic field.

The Enduring Legacy of the Phenethylamine Scaffold

The 2-phenethylamine motif, a simple arrangement of a phenyl ring connected to an amino group by a two-carbon side chain, is a fundamental building block in neurochemistry and pharmacology.[1][2] Its importance is underscored by its presence in endogenous catecholamines like dopamine, norepinephrine, and epinephrine, which are central to mood, stress, and voluntary movement.[1] Nature itself has long utilized this scaffold, with the peyote cactus producing the classic psychedelic mescaline.[3]

The true explosion in the chemical and pharmacological diversity of this class, however, has come from synthetic medicinal chemistry. By systematically substituting hydrogen atoms on the phenyl ring, the ethyl sidechain, or the terminal amino group, chemists have unlocked a vast therapeutic and psychoactive landscape.[4][5][6] This has led to the development of critical medicines for conditions such as ADHD (e.g., amphetamine), nasal congestion (e.g., pseudoephedrine), and depression (e.g., bupropion).[5][7] Concurrently, this structural versatility has been famously explored by chemists like Alexander Shulgin, leading to the synthesis of novel psychoactive compounds, including the "2C" series of hallucinogens.[8][9] This guide will dissect the chemical principles that allow for such profound functional diversity from a single core structure.

Core Mechanisms of Action: Modulating Monoaminergic Systems

While the pharmacological effects of substituted phenethylamines are varied, a unifying principle is their profound influence on monoamine neurotransmitter systems—primarily dopamine (DA), norepinephrine (NE), and serotonin (5-HT). The specific nature of this influence is dictated by the substitution pattern, which fine-tunes the molecule's affinity and efficacy at a range of protein targets.

The Trace Amine-Associated Receptor 1 (TAAR1): A Master Regulator